Z-SAR-OH
Overview
Description
Mechanism of Action
Target of Action
Z-SAR-OH, also known as N-(Benzyloxycarbonyl)sarcosine, is a derivative of glycine
Mode of Action
Amino acids and their derivatives, including this compound, have been used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, which can stimulate muscle growth and recovery .
Biochemical Pathways
They can supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As an ergogenic supplement, it may contribute to improved physical performance and recovery .
Biochemical Analysis
Biochemical Properties
Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-, participates in biochemical reactions primarily through its role as a substrate for the enzyme glycine N-methyltransferase (GNMT) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet), the universal methyl donor, to glycine to form sarcosine . This reaction is a key step in the metabolism of multiple amino acids .
Cellular Effects
The effects of Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the product of its reaction with GNMT, sarcosine, has been linked to various cellular processes, including lipid metabolism, inflammation, and fibrosis .
Molecular Mechanism
The molecular mechanism of action of Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with GNMT. The compound serves as a substrate for GNMT, which transfers a methyl group from AdoMet to glycine, forming sarcosine . This reaction is part of the transmethylation process, a crucial biochemical pathway involved in gene expression and other cellular functions .
Metabolic Pathways
Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is involved in the transmethylation pathway, where it serves as a substrate for GNMT . This pathway is crucial for various metabolic processes, including the synthesis of sarcosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-SAR-OH can be synthesized through several methods. One common approach involves the reaction of glycine derivatives with benzyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Z-SAR-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
Z-SAR-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-acetylglycine
- N-benzylglycine
- N-methylglycine (sarcosine)
Comparison
Z-SAR-OH is unique due to its benzyl carbamate group, which imparts distinct chemical properties compared to other glycine derivatives.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFTZNMONHKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068187 | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-31-6 | |
Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39608-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Carbobenzoxysarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039608316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39608-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CARBOBENZOXYSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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